

6-Hydroxypicolinamide chemical properties and structure

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Compound Name: 6-Hydroxypicolinamide

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An In-Depth Technical Guide to **6-Hydroxypicolinamide**: Structure, Properties, and Catalytic Applications

Introduction

6-Hydroxypicolinamide is a heterocyclic organic compound featuring a pyridine ring substituted with both a hydroxyl and a carboxamide group. While a simple molecule in its own right, it represents a foundational scaffold for a highly effective class of ligands in modern organic synthesis. In its functional form, particularly as N-aryl derivatives, **6-hydroxypicolinamide** has emerged as a privileged structure for facilitating copper-catalyzed cross-coupling reactions. These reactions are cornerstones in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, enabling the formation of crucial carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.

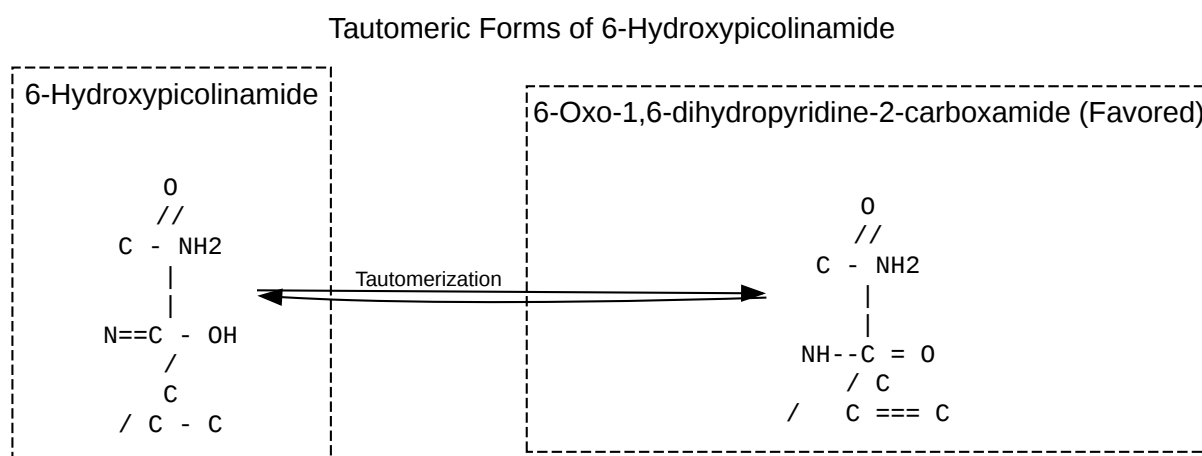
This guide, intended for researchers and drug development professionals, provides a detailed exploration of the core chemical properties, structure, and spectroscopic signature of **6-hydroxypicolinamide**. It further delves into the synthesis and application of its derivatives as powerful ligands, explaining the mechanistic rationale behind their efficacy and providing actionable protocols for their use.

Part 1: Molecular Structure and Physicochemical Properties

The chemical identity of **6-Hydroxypicolinamide** is defined by its unique arrangement of functional groups on a pyridine core. Its structure exists in a tautomeric equilibrium between the hydroxy-pyridine form and the pyridone form, with the latter, 6-oxo-1,6-dihydropyridine-2-carboxamide, being the preferred tautomer and the basis for its IUPAC name.[1] This tautomerism is a key feature influencing its coordination chemistry.

Chemical Structure

The two primary tautomeric forms of **6-Hydroxypicolinamide** are illustrated below. The pyridone form is generally favored in most conditions.



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Caption: Tautomeric equilibrium of **6-Hydroxypicolinamide**.

Physicochemical Data

A summary of the key computed and experimental properties of the parent **6-Hydroxypicolinamide** molecule is provided below. These parameters are critical for predicting its behavior in various solvent systems and for developing analytical methods.

Property	Value	Source
Molecular Formula	C ₆ H ₆ N ₂ O ₂	PubChem[1]
Molecular Weight	138.12 g/mol	PubChem[1]
IUPAC Name	6-oxo-1H-pyridine-2-carboxamide	PubChem[1]
CAS Number	89640-67-5	PubChem[1]
XLogP3 (Computed)	-0.7	PubChem[1]
Hydrogen Bond Donors	2	PubChem[1]
Hydrogen Bond Acceptors	3	PubChem[1]
Melting Point	194-196 °C (for 3-Hydroxypicolinamide)	CAS Common Chemistry[2]

Note: Experimental data for the 6-hydroxy isomer is limited; the melting point of the related 3-hydroxy isomer is provided for context.

Part 2: Spectroscopic Characterization

unambiguous identification of **6-hydroxypicolinamide** and its derivatives relies on a combination of spectroscopic techniques. The expected spectral features are derived from its core structure.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the three protons on the pyridine ring, typically in the aromatic region (δ 6.0-8.5 ppm). The two amide protons (-CONH₂) would likely appear as a broad singlet, and the N-H proton of the pyridone tautomer would also be observable. The exact chemical shifts are highly sensitive to the solvent used due to hydrogen bonding effects.[5]
- ¹³C NMR:** The carbon NMR would display six distinct signals. The carbonyl carbons (amide and pyridone) would be the most downfield (typically δ 160-175 ppm), while the other four carbons of the pyridine ring would appear in the aromatic region.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.^[5]

- N-H Stretching: Broad bands in the 3200-3400 cm^{-1} region corresponding to the amide and pyridone N-H groups.
- C=O Stretching: Strong, sharp absorptions between 1650-1700 cm^{-1} are characteristic of the amide and pyridone carbonyl groups.
- C=C and C=N Stretching: Absorptions in the 1550-1620 cm^{-1} region are indicative of the pyridine ring.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) would show a molecular ion (M^+) peak corresponding to the compound's molecular weight (138.12 g/mol).^[4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.^[6]

Part 3: Synthesis and Reactivity

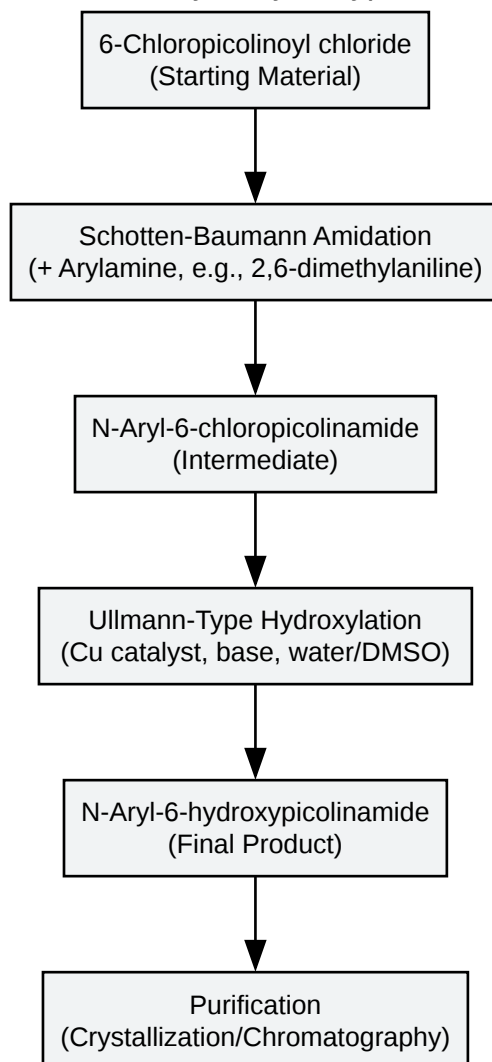
The utility of the **6-hydroxypicolinamide** scaffold lies in its accessible synthesis and its predictable reactivity as a bidentate ligand.

Synthetic Pathways

The most direct synthesis for N-substituted **6-hydroxypicolinamide** ligands involves the amide coupling of 6-hydroxypicolinic acid with a corresponding amine.^[7] While efficient for simple amines, this can be challenging for sterically hindered or electron-deficient anilines.

A more robust and scalable "telescoped" process has been developed for industrial applications, particularly for the highly effective N-(2,6-Dimethylphenyl)-**6-hydroxypicolinamide** ligand.^[8] This process avoids costly reagents and minimizes waste.

General Workflow for N-Aryl-6-hydroxypicolinamide Synthesis



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Caption: A robust, multi-step synthesis workflow.

This protocol is adapted from a validated industrial process.[8] The causality behind this choice is its high efficiency and scalability, avoiding sensitive reagents.

- Amidation: 6-chloropicolinoyl chloride is reacted with the desired arylamine (e.g., 2,6-dimethylaniline) in a suitable solvent like toluene. The reaction proceeds without an external base, as the HCl byproduct is removed.
- Solvent Exchange: The initial solvent is replaced with a mixture of water and a high-boiling polar aprotic solvent like DMSO. This choice is critical for the subsequent hydroxylation step,

ensuring all components remain in solution at elevated temperatures.

- **Hydroxylation:** A copper catalyst (e.g., CuI) and a base (e.g., NaOH or K₃PO₄) are added. The mixture is heated to approximately 100 °C. The copper catalyzes the displacement of the chloride with a hydroxide group.
- **Workup and Isolation:** After the reaction is complete, the product is isolated, typically through crystallization after pH adjustment, and purified. The purity is validated using NMR and HPLC.

Reactivity and Role as a Ligand

The power of **6-hydroxypicolinamide** derivatives lies in their function as ligands in copper catalysis. The pyridone oxygen and the amide nitrogen act as a bidentate chelate, binding to a copper(I) center. This chelation stabilizes the catalytic species, increasing its reactivity and preventing catalyst degradation. Picolinamide ligands offer significant advantages over traditional palladium or nickel systems, including lower metal cost, reduced toxicity, and often a broader substrate scope.

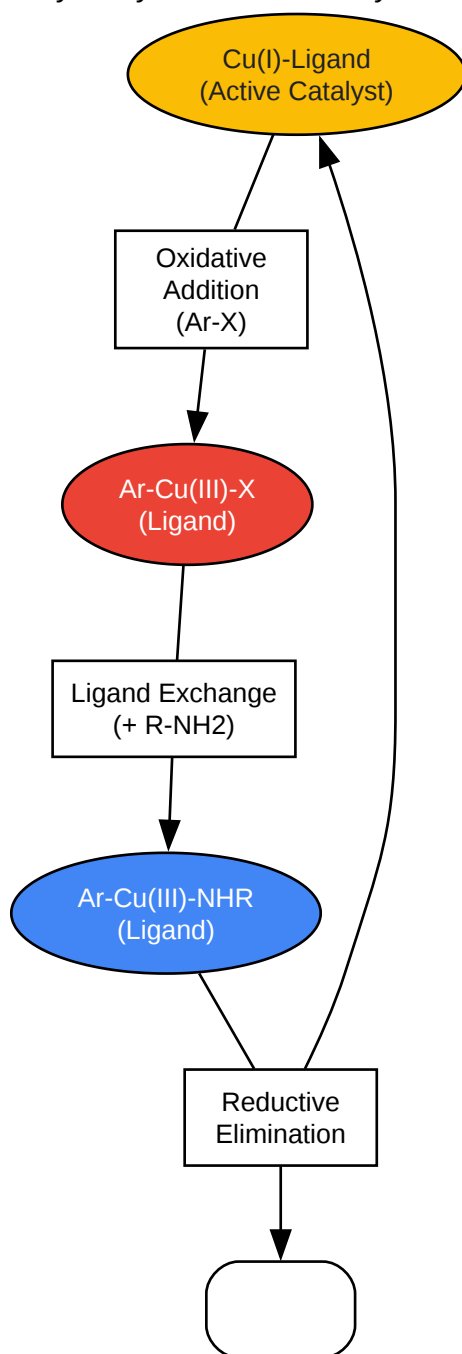
Part 4: Applications in Catalysis and Drug Development

The primary application of N-substituted **6-hydroxypicolinamides** is in facilitating copper-catalyzed cross-coupling reactions, which are indispensable in modern drug discovery.

Copper-Catalyzed C-N and C-O Cross-Coupling

These ligands have proven highly effective for the coupling of (hetero)aryl halides (chlorides and bromides) with a wide range of primary amines and alcohols.^{[7][8]} This allows for the modular construction of complex molecules from simpler building blocks.

Simplified Catalytic Cycle for Cu-Catalyzed C-N Coupling



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Caption: Key steps in a ligand-accelerated C-N coupling reaction.

This self-validating protocol is a representative example of the ligand's application.^[7]

- **Reaction Setup:** To an oven-dried reaction vessel, add CuI (2-10 mol%), the N-(2,6-dimethylphenyl)-**6-hydroxypicolinamide** ligand (2-10 mol%), the aryl bromide (1.0 equiv), the primary amine (1.2 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0 equiv). The choice of a stronger base like K₃PO₄ can accelerate the coupling of less reactive aryl chlorides.[7]
- **Solvent Addition:** Add a polar aprotic solvent, such as DMSO or sulfolane, under an inert atmosphere (e.g., nitrogen or argon).
- **Reaction:** Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.
- **Workup:** Upon completion, cool the reaction, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water to remove the base and DMSO.
- **Purification and Validation:** Dry the organic layer, concentrate it, and purify the residue by column chromatography. The structure and purity of the final product must be confirmed by NMR and MS analysis.

Machine Learning-Accelerated Ligand Design

Recent advancements have utilized machine learning models to accelerate the design of new **6-hydroxypicolinamide**-based ligands and optimize reaction conditions.[9] By training algorithms on historical data, researchers can predict the performance of un-synthesized ligands, leading to the rapid discovery of catalysts with exceptionally high efficiency, achieving catalyst loadings as low as 0.01 mol% for certain hydroxylation reactions.[9] This approach represents the cutting edge of catalyst development, combining empirical chemistry with data science.

Conclusion

6-Hydroxypicolinamide is more than a simple heterocyclic molecule; it is the key to a versatile and powerful class of ligands that have had a significant impact on synthetic organic chemistry. Its derivatives provide a cost-effective, low-toxicity, and highly efficient alternative to traditional heavy-metal catalysts for crucial C-N and C-O bond-forming reactions. The straightforward synthesis, robust performance, and potential for data-driven optimization ensure that the **6-hydroxypicolinamide** scaffold will remain an important tool for researchers and professionals in drug development and fine chemical synthesis for the foreseeable future.

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